molecular formula C18H18ClN3O2 B2805641 (E)-3-(2-chlorophenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)prop-2-en-1-one CAS No. 2035001-73-9

(E)-3-(2-chlorophenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)prop-2-en-1-one

Cat. No. B2805641
CAS RN: 2035001-73-9
M. Wt: 343.81
InChI Key: IITXIZZKFMQCCR-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2-chlorophenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)prop-2-en-1-one, also known as CP-544326, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for the dopamine D3 receptor, making it a promising candidate for the treatment of various neurological disorders.

Scientific Research Applications

Synthesis and Chemical Properties

  • Arylpiperazine derivatives, including those related to pyrimidinylpiperazine, have been studied extensively for their clinical applications, particularly in treating depression, psychosis, or anxiety. Their metabolism, including N-dealkylation to form 1-aryl-piperazines, plays a significant role in their pharmacological actions. These metabolites have varied effects on serotonin receptors, highlighting the importance of understanding the synthesis and metabolism of these compounds for clinical applications (Caccia, 2007).

Pharmacological Applications

  • The pyranopyrimidine core is noted for its broader synthetic applications and bioavailability, indicating the relevance of compounds with pyrimidine scaffolds in medicinal chemistry. The use of hybrid catalysts in synthesizing such scaffolds underscores their potential in developing lead molecules for pharmaceutical industries (Parmar, Vala, & Patel, 2023).

Biological Activities and Drug Development

  • Dipeptidyl peptidase IV inhibitors, featuring pyrimidine structures, have been identified as valuable in treating type 2 diabetes mellitus, illustrating the therapeutic potential of pyrimidine derivatives in managing chronic conditions (Mendieta, Tarragó, & Giralt, 2011).
  • Pyrimidine derivatives have demonstrated potent anti-inflammatory effects, attributable to their inhibitory response against key inflammatory mediators. This indicates the importance of pyrimidine-based compounds in developing anti-inflammatory drugs (Rashid et al., 2021).

Optoelectronic Materials

  • Quinazoline and pyrimidine derivatives are highlighted for their applications in optoelectronic materials, demonstrating the utility of such compounds beyond traditional pharmacological applications. These materials are valuable for fabricating organic light-emitting diodes and other electronic devices, showcasing the versatility of pyrimidine and related compounds in various scientific fields (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-(3-pyrimidin-2-yloxypiperidin-1-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c19-16-7-2-1-5-14(16)8-9-17(23)22-12-3-6-15(13-22)24-18-20-10-4-11-21-18/h1-2,4-5,7-11,15H,3,6,12-13H2/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IITXIZZKFMQCCR-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C=CC2=CC=CC=C2Cl)OC3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C(=O)/C=C/C2=CC=CC=C2Cl)OC3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.